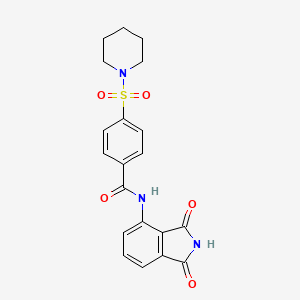
N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide, commonly referred to as DMPP, is a compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. DMPP is a piperidine derivative that has been shown to have a unique mechanism of action, making it a valuable tool for investigating various physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Sodium Channel Blockers
N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide and its analogues have been studied for their potential as sodium channel blockers. For instance, compounds such as 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, which are structurally similar, were synthesized to act as voltage-gated skeletal muscle sodium channel blockers. They demonstrated significant potency and use-dependent block compared to tocainide, a known sodium channel blocker (Catalano et al., 2008).
Cannabinoid Receptor Interaction
Research on compounds structurally related to N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide has also explored their interaction with cannabinoid receptors. For example, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) revealed its potent and selective antagonism for the CB1 cannabinoid receptor. This research contributed to the development of unified pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).
Polymer Synthesis
In the field of polymer science, derivatives of N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide have been used in the synthesis of polyamides. For instance, research involving the addition reaction of theophylline and thymine to dimethyl methylenesuccinate, followed by hydrolysis, led to the creation of polyamides with molecular weights in the range of 2000–6000. These polymers demonstrated solubility in DMSO, formic acid, and water (Hattori & Kinoshita, 1979).
Neuroscience and Pharmacology
The compound and its analogues have been studied in neuroscience and pharmacology for their effects on neurotransmitter release and reuptake. Novel diphenylbutylpiperazinepyridyl derivatives were found to potently inhibit the uptake of neurotransmitters like serotonin, noradrenaline, and dopamine, and also showed effects on in vitro release of these neurotransmitters from rat synaptosomes (Pettersson, 1995).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-4-6-17(12-14(13)2)20-19(24)16-8-10-23(11-9-16)18-7-5-15(3)21-22-18/h4-7,12,16H,8-11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCKCDXLIFAZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3,3-Dimethyl-2-(1-methylimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2863911.png)

![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2863914.png)

![1'-Prop-2-enoylspiro[3H-chromene-2,3'-piperidine]-4-one](/img/structure/B2863916.png)
![6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2863917.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2863918.png)

![3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2863923.png)
![[5-(3-Chlorophenyl)furan-2-yl]methanol](/img/structure/B2863924.png)


![N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2863928.png)
![3-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2863933.png)